(2-Chloro-4-cyclopropyl-5-methoxyphenyl)boronic acid
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Overview
Description
(2-Chloro-4-cyclopropyl-5-methoxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-cyclopropyl-5-methoxyphenyl)boronic acid typically involves the reaction of 2-chloro-4-cyclopropyl-5-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity. The process may also involve the use of protective groups to prevent side reactions and facilitate purification .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-4-cyclopropyl-5-methoxyphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH)
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In organic synthesis, (2-Chloro-4-cyclopropyl-5-methoxyphenyl)boronic acid is used as a building block for the construction of complex molecules through Suzuki-Miyaura coupling .
Biology and Medicine:
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and electronic materials .
Mechanism of Action
The mechanism of action of (2-Chloro-4-cyclopropyl-5-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- (2-Methoxyphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
- (4-Chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid
Comparison: Compared to its analogs, (2-Chloro-4-cyclopropyl-5-methoxyphenyl)boronic acid offers unique reactivity due to the presence of the chloro and cyclopropyl groups, which can influence the electronic properties and steric hindrance in reactions .
Properties
Molecular Formula |
C10H12BClO3 |
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Molecular Weight |
226.46 g/mol |
IUPAC Name |
(2-chloro-4-cyclopropyl-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H12BClO3/c1-15-10-5-8(11(13)14)9(12)4-7(10)6-2-3-6/h4-6,13-14H,2-3H2,1H3 |
InChI Key |
NQUXTQMRQHSTNX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C2CC2)OC)(O)O |
Origin of Product |
United States |
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